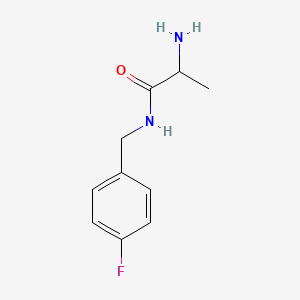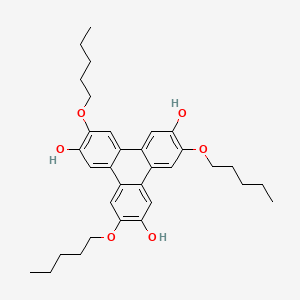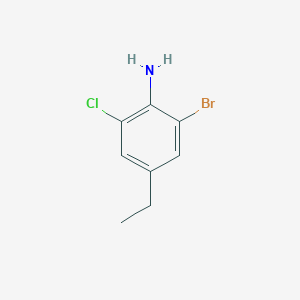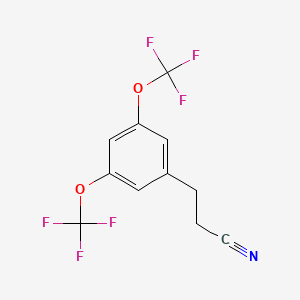
(S)-2-Amino-N-(4-fluorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(4-fluorobenzyl)propanamide is an organic compound with the molecular formula C10H13FN2O. It is a white to light yellow crystalline solid that is soluble in common organic solvents such as alcohols, ketones, and esters . This compound is often used as a chemical reagent and intermediate in the synthesis of various drugs and as a catalyst in organic synthesis reactions in the pharmaceutical industry .
Méthodes De Préparation
The preparation of (S)-2-Amino-N-(4-fluorobenzyl)propanamide is typically achieved through organic chemical synthesis methods. One common synthetic route involves the reaction of (S)-2-amino-3-phenylpropanamide with 4-fluorobenzyl chloride under basic conditions to form the desired product . The reaction conditions usually include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene. Industrial production methods may involve catalytic hydrogenation of Schiff base intermediates in the presence of a heterogeneous catalyst in a protic organic solvent .
Analyse Des Réactions Chimiques
(S)-2-Amino-N-(4-fluorobenzyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups. For example, reacting with alkyl halides can yield N-alkylated derivatives.
Hydrolysis: Acidic or basic hydrolysis can convert the amide group into carboxylic acids or amines.
Applications De Recherche Scientifique
(S)-2-Amino-N-(4-fluorobenzyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(4-fluorobenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a sodium channel blocker, calcium channel modulator, monoamine oxidase B (MAO-B) inhibitor, glutamate release inhibitor, and dopamine metabolism modulator . These interactions lead to various physiological effects, including the modulation of neurotransmitter levels and inhibition of neuronal excitability.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-N-(4-fluorobenzyl)propanamide can be compared with other similar compounds such as:
Safinamide: A sodium channel blocker and MAO-B inhibitor used in the treatment of Parkinson’s disease.
Ralfinamide: A sodium channel blocker used in the treatment of pain conditions.
4-Fluorobenzyl cyanide: Used in lithium-ion batteries to improve interfacial kinetics.
These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action.
Propriétés
Formule moléculaire |
C10H13FN2O |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
2-amino-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) |
Clé InChI |
DIRFUKHJIMZKPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1=CC=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)

![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)


